7-Bromooxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromooxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2O. It is characterized by a fused oxazole and pyridine ring system with a bromine atom at the 7th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 7-Bromooxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
7-Bromooxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
7-Bromooxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Bromooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
7-Bromooxazolo[5,4-b]pyridine can be compared with other similar compounds such as oxazolo[5,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share a similar fused ring system but differ in the nature and position of substituents. The unique bromine atom in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Similar compounds include:
- Oxazolo[5,4-d]pyrimidines
- Pyrazolo[3,4-b]pyridines
- Thiazolo[4,5-b]pyridines
Properties
Molecular Formula |
C6H3BrN2O |
---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
7-bromo-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H |
InChI Key |
BRIJRMGPOBAZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.